molecular formula C6H11ClN2 B2681353 2-(3-Aminocyclobutyl)acetonitrile;hydrochloride CAS No. 2361634-69-5

2-(3-Aminocyclobutyl)acetonitrile;hydrochloride

Cat. No. B2681353
CAS RN: 2361634-69-5
M. Wt: 146.62
InChI Key: KTSPCXSHARVFSB-UHFFFAOYSA-N
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Description

2-(3-Aminocyclobutyl)acetonitrile hydrochloride is a chemical compound with the CAS Number: 2361634-69-5 . It has a molecular weight of 146.62 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The Inchi Code for 2-(3-Aminocyclobutyl)acetonitrile hydrochloride is 1S/C6H10N2.ClH/c7-2-1-5-3-6(8)4-5;/h5-6H,1,3-4,8H2;1H .


Physical And Chemical Properties Analysis

2-(3-Aminocyclobutyl)acetonitrile hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 146.62 .

Scientific Research Applications

Synthesis of Thiazole Derivatives

The study conducted by Masaki et al. (1966) explores the reaction of 1-chloro-2-oximino-3-butanone with amino-acetonitrile, leading to a mixture of N-(2-oximino-3-oxobutyl)aminoacetonitrile and its derivatives. This reaction pathway highlights the potential use of similar compounds in synthesizing thiazole derivatives, offering insights into heterocyclic compound synthesis methods (Masaki et al., 1966).

Aminohalogenation Reactions

Li et al. (2006) investigated the aminochlorination of methylenecyclopropanes using FeCl3 as a catalyst in acetonitrile, demonstrating the role of acetonitrile in facilitating these reactions. The study provides valuable information on the stereochemistry and mechanisms of aminohalogenation, relevant to developing new synthetic routes for functionalized cyclopropane derivatives (Li et al., 2006).

Photocatalytic Reduction

Yin et al. (2016) discovered the hexachlorocerate(III) anion's potent photoreductant properties in acetonitrile solution. This finding is significant for photocatalytic reduction applications, such as in the reduction of aryl chloride substrates, demonstrating the utility of acetonitrile-based solutions in enhancing photocatalytic processes (Yin et al., 2016).

Inclusion Complexes

Morohashi et al. (2013) studied the unique inclusion behavior of tetraaminothiacalixarene towards small organic molecules in acetonitrile, revealing the compound's flexible conformation changes according to the structures of guest compounds. This research has implications for designing new materials for molecular recognition and encapsulation (Morohashi et al., 2013).

Safety and Hazards

The compound has been classified under GHS07 and carries a warning signal . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 .

properties

IUPAC Name

2-(3-aminocyclobutyl)acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c7-2-1-5-3-6(8)4-5;/h5-6H,1,3-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSPCXSHARVFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminocyclobutyl)acetonitrile;hydrochloride

CAS RN

2361634-69-5
Record name 2-(3-aminocyclobutyl)acetonitrile hydrochloride
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